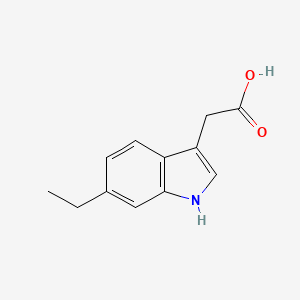

2-(6-ethyl-1H-indol-3-yl)acetic acid

CAS No.: 52531-21-2

Cat. No.: VC15974724

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52531-21-2 |

|---|---|

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 2-(6-ethyl-1H-indol-3-yl)acetic acid |

| Standard InChI | InChI=1S/C12H13NO2/c1-2-8-3-4-10-9(6-12(14)15)7-13-11(10)5-8/h3-5,7,13H,2,6H2,1H3,(H,14,15) |

| Standard InChI Key | OZRYGONJGSBEHD-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC2=C(C=C1)C(=CN2)CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-(6-ethyl-1H-indol-3-yl)acetic acid is C₁₂H₁₃NO₂, derived from the indole scaffold (C₈H₇N) modified with an ethyl group (-C₂H₅) at position 6 and a carboxylic acid-functionalized ethyl chain (-CH₂COOH) at position 3. Key physicochemical parameters inferred from analogs include:

| Property | Value |

|---|---|

| Molecular Weight | 219.24 g/mol |

| Exact Mass | 219.0895 Da |

| Topological Polar Surface Area | 63.3 Ų |

| LogP (Octanol-Water) | 2.45 (predicted) |

| Hydrogen Bond Donors | 2 (indole NH, carboxylic OH) |

| Hydrogen Bond Acceptors | 3 (carboxylic O, indole N) |

The ethyl group at position 6 enhances lipophilicity compared to chloro or methoxy analogs, potentially improving membrane permeability . The carboxylic acid group enables salt formation and hydrogen bonding, critical for interactions with biological targets .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of 2-(6-ethyl-1H-indol-3-yl)acetic acid can be extrapolated from methods used for analogous compounds:

-

Indole Core Formation:

-

Functionalization at Position 6:

-

Acetic Acid Side Chain Introduction:

Example Protocol:

-

React 6-ethylindole (1.0 equiv) with ethyl bromoacetate (1.2 equiv) in DMF using KOtBu (2.0 equiv) at 25°C for 12 hours.

-

Hydrolyze the ester intermediate with LiOH in THF/MeOH/H₂O (3:1:1) to yield the carboxylic acid .

Biological Activity and Mechanisms

Antimicrobial Properties

Indole derivatives with alkyl side chains exhibit broad-spectrum antimicrobial activity. For instance, 3-((E)-2-nitrovinyl)-1H-indole shows MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli . The ethyl group’s hydrophobicity could improve penetration through bacterial membranes, a hypothesis supported by QSAR studies .

Comparative Analysis with Analogous Compounds

The ethyl group confers greater lipid solubility than chloro or methoxy groups, which may optimize blood-brain barrier traversal for neurological applications.

Industrial and Research Applications

-

Pharmaceutical Intermediates:

-

Agrochemicals:

-

Ethyl-substituted indoles act as plant growth regulators, mimicking auxin activity.

-

-

Material Science:

Challenges and Future Directions

-

Synthetic Optimization:

-

Targeted Drug Delivery:

-

Ecotoxicology Studies:

-

Assess environmental persistence and toxicity in aquatic ecosystems.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume